(1-Methoxyethyl)(trimethyl)silane

Description

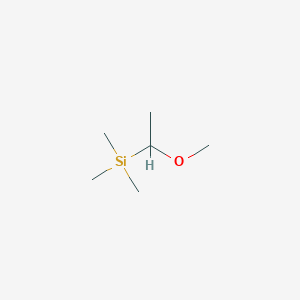

(1-Methoxyethyl)(trimethyl)silane is an organosilicon compound characterized by a trimethylsilane group attached to a 1-methoxyethyl moiety. Organosilicon compounds like this are widely used in organic synthesis, catalysis, and materials science due to their stability, tunable reactivity, and hydrophobicity .

Properties

CAS No. |

113380-61-3 |

|---|---|

Molecular Formula |

C6H16OSi |

Molecular Weight |

132.28 g/mol |

IUPAC Name |

1-methoxyethyl(trimethyl)silane |

InChI |

InChI=1S/C6H16OSi/c1-6(7-2)8(3,4)5/h6H,1-5H3 |

InChI Key |

YVFSHJYFKMBPER-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC)[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Allyltrimethylsilane and Derivatives

- Allyltrimethylsilane (parent compound): Used in silylative carbosilylation reactions. Derivatives like trimethyl(2-methylallyl)silane and trimethyl-(2-phenylallyl)silane exhibit enhanced regio- and stereoselectivity in reactions with ynamides, yielding products in 70–96% efficiency. These substitutions improve steric and electronic effects, enabling broader substrate compatibility .

Methoxy-Functionalized Silanes

- Trimethoxymethylsilane : Features three methoxy groups attached to silicon. It is used as a crosslinking agent in polymers, with a boiling point of 102–104°C and logP ~1.5 (estimated). Its reactivity stems from hydrolyzable methoxy groups .

- Silane, trimethyl(1-methylethoxy)- : Exhibits logP 2.246 and log10WS 0.42, indicating moderate hydrophobicity and water solubility. These properties are critical for applications in coatings or surfactants .

- Comparison : (1-Methoxyethyl)(trimethyl)silane likely has higher hydrophobicity (logP >2) than trimethoxymethylsilane but lower than trimethyl(1-methylethoxy)silane, affecting its suitability for solvent-based vs. aqueous systems.

Bulky Substituent-Bearing Silanes

- tert-Butyl[(1-methoxyethenyl)oxy]dimethylsilane : A sterically hindered silane used in protecting group chemistry. The tert-butyl group enhances thermal stability, while the methoxyethenyl moiety enables selective deprotection .

- {[(1E)-1-Methoxyprop-1-en-1-yl]oxy}(trimethyl)silane: Features a conjugated enol ether system, which may participate in cycloaddition or isomerization reactions .

- Comparison: The 1-methoxyethyl group in the target compound offers less steric hindrance than tert-butyl derivatives but more flexibility than rigid enol ethers, balancing reactivity and stability.

Physicochemical and Functional Data Table

Key Research Findings

- Reactivity : Bulky substituents (e.g., phenyl, tert-butyl) enhance regioselectivity in catalytic reactions but may reduce reaction rates due to steric effects .

- Biological Activity : Silanes with electron-withdrawing groups (e.g., CF₃) outperform TMS in fungicidal activity, but TMS remains valuable for cost-effectiveness .

- Stability : Methoxy groups improve hydrolytic stability compared to chlorosilanes, making them preferable in moisture-sensitive applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.